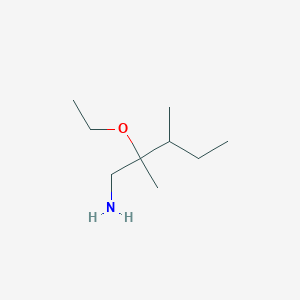
Potassium (2-bromo-6-fluorophenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2-bromo-6-fluorophenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability, ease of handling, and versatility in forming carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium (2-bromo-6-fluorophenyl)trifluoroborate can be synthesized through the reaction of 2-bromo-6-fluorophenylboronic acid with potassium bifluoride (KHF2). The reaction typically proceeds under mild conditions, often in an aqueous or alcoholic medium, to yield the desired trifluoroborate salt .
Industrial Production Methods: Industrial production of potassium trifluoroborates generally involves large-scale reactions using automated systems to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to optimize yield and minimize impurities .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles.
Cross-Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura reactions.
Bases: Bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often employed to facilitate the reaction.
Solvents: Reactions are typically carried out in solvents like ethanol, water, or a mixture of both.
Major Products: The major products formed from these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Chemistry: Potassium (2-bromo-6-fluorophenyl)trifluoroborate is extensively used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its stability and reactivity make it a preferred reagent in various organic transformations .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its role in forming carbon-carbon bonds is crucial for constructing the core structures of many therapeutic agents .
Industry: In the industrial sector, potassium trifluoroborates are used in the production of advanced materials, including polymers and electronic components. Their ability to undergo diverse chemical reactions makes them valuable in material science .
Wirkmechanismus
The primary mechanism by which potassium (2-bromo-6-fluorophenyl)trifluoroborate exerts its effects is through the Suzuki-Miyaura cross-coupling reaction. In this process, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets involved are typically aryl or vinyl halides, which react with the trifluoroborate to yield biaryl products .
Vergleich Mit ähnlichen Verbindungen
- Potassium (2-fluorophenyl)trifluoroborate
- Potassium (2-nitrophenyl)trifluoroborate
- Potassium (2-bromo-3-(trifluoromethyl)pyridine-4-trifluoroborate)
Uniqueness: Potassium (2-bromo-6-fluorophenyl)trifluoroborate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination enhances its reactivity and selectivity in cross-coupling reactions, making it a versatile reagent for synthesizing a wide range of organic compounds .
Eigenschaften
Molekularformel |
C6H3BBrF4K |
|---|---|
Molekulargewicht |
280.90 g/mol |
IUPAC-Name |
potassium;(2-bromo-6-fluorophenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BBrF4.K/c8-4-2-1-3-5(9)6(4)7(10,11)12;/h1-3H;/q-1;+1 |
InChI-Schlüssel |
XGCPDDHEJCJPTL-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(C=CC=C1Br)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,3-Dihydro-7-benzofuranyl)methyl]cyclopropanamine](/img/structure/B13475654.png)




![2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one hydrochloride](/img/structure/B13475685.png)
![rac-tert-butyl(3aR,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate,cis](/img/structure/B13475690.png)



![2-Bromo-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B13475732.png)


